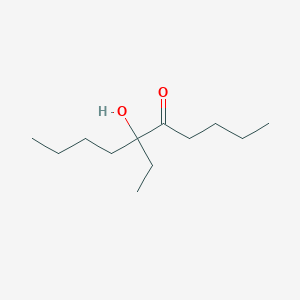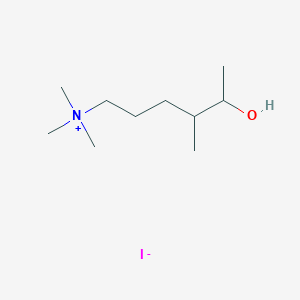
5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, including their use as disinfectants, surfactants, and in various industrial processes. This particular compound is characterized by its unique structure, which includes a hydroxyl group and multiple methyl groups attached to a hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N,4-tetramethylhexan-1-amine with iodomethane in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and controlled environments helps in achieving high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler quaternary ammonium salt.
Substitution: The iodide ion can be substituted with other anions such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halide exchange reactions can be carried out using silver nitrate (AgNO₃) or sodium halides (NaCl, NaBr).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler quaternary ammonium salts.
Substitution: Formation of different quaternary ammonium salts with various halides.
Scientific Research Applications
5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Mechanism of Action
The mechanism of action of 5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide involves its interaction with cell membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its application as a disinfectant.
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Tetramethylethylenediamine: A related compound used as a ligand in coordination chemistry.
Uniqueness
5-Hydroxy-N,N,N,4-tetramethylhexan-1-aminium iodide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for functionalization compared to other quaternary ammonium compounds.
Properties
CAS No. |
58944-14-2 |
|---|---|
Molecular Formula |
C10H24INO |
Molecular Weight |
301.21 g/mol |
IUPAC Name |
(5-hydroxy-4-methylhexyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C10H24NO.HI/c1-9(10(2)12)7-6-8-11(3,4)5;/h9-10,12H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
AYTZZQDMFMLEPD-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC[N+](C)(C)C)C(C)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)


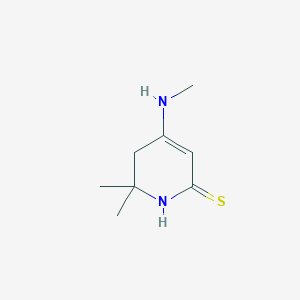


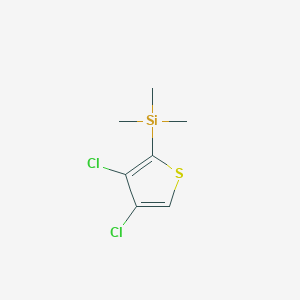
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
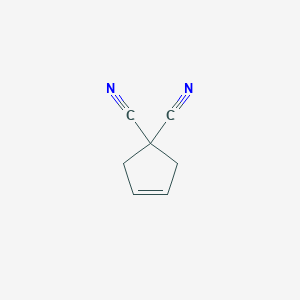
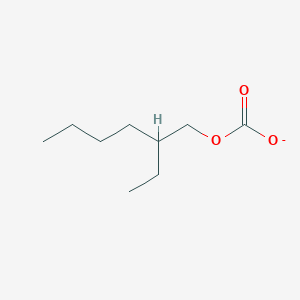
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
